molecular formula C11H12BrNO B8199695 Azetidin-1-yl(2-bromo-3-methylphenyl)methanone

Azetidin-1-yl(2-bromo-3-methylphenyl)methanone

Cat. No.: B8199695
M. Wt: 254.12 g/mol
InChI Key: DQUVDQWMSLRBOT-UHFFFAOYSA-N
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Description

Azetidin-1-yl(2-bromo-3-methylphenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of azetidin-1-yl(2-bromo-3-methylphenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-3-methylbenzoyl chloride and azetidine.

    Reaction Conditions: The azetidine is reacted with 2-bromo-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Azetidin-1-yl(2-bromo-3-methylphenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an amide derivative.

Scientific Research Applications

Azetidin-1-yl(2-bromo-3-methylphenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of polymers and materials with specific properties, such as enhanced strength or thermal stability.

Mechanism of Action

The mechanism of action of azetidin-1-yl(2-bromo-3-methylphenyl)methanone involves its interaction with biological targets, which may include enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This mechanism is being explored for its therapeutic potential in various diseases.

Comparison with Similar Compounds

Azetidin-1-yl(2-bromo-3-methylphenyl)methanone can be compared with other azetidine derivatives:

    Azetidine-3-carboxylic acid: Unlike this compound, this compound is a naturally occurring amino acid analog with different biological activities.

    Azetidine-2-one: This compound is used in the synthesis of β-lactam antibiotics and has a different reactivity profile due to the presence of a carbonyl group.

    Oxetane derivatives: These four-membered oxygen-containing heterocycles share some reactivity characteristics with azetidines but have different applications, particularly in materials science.

Properties

IUPAC Name

azetidin-1-yl-(2-bromo-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8-4-2-5-9(10(8)12)11(14)13-6-3-7-13/h2,4-5H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUVDQWMSLRBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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